molecular formula C10H9NO3 B1626853 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate CAS No. 77692-61-6

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate

Cat. No. B1626853
CAS RN: 77692-61-6
M. Wt: 191.18 g/mol
InChI Key: OPDJXDRQUSGPAH-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the azetidine family of compounds and is known for its unique chemical properties that make it an attractive candidate for various research applications.

Scientific Research Applications

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied as a potential treatment for various neurological disorders, including epilepsy and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the brain that are responsible for the production of inflammatory molecules. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, it has been shown to have a neuroprotective effect, which may make it a potential treatment for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and has been shown to have a number of potential applications in the field of medicine. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are a number of future directions for research on 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate. One potential direction is to further investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential as a treatment for various neurological disorders. While there are still limitations and further research needed, this compound holds promise for future medical applications.

properties

IUPAC Name

(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPJGMGMBDWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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